molecular formula C13H16BrNO2 B141010 tert-Butyl 5-bromoindoline-1-carboxylate CAS No. 261732-38-1

tert-Butyl 5-bromoindoline-1-carboxylate

Cat. No.: B141010
CAS No.: 261732-38-1
M. Wt: 298.18 g/mol
InChI Key: UOCVSZYBRMGQOL-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromoindoline-1-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . It is a derivative of indoline, a bicyclic heterocycle, and features a bromine atom at the 5-position and a tert-butyl ester group at the 1-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes and proteins during its synthesis . The nature of these interactions is likely dependent on the specific conditions of the reaction, including the presence of other molecules and environmental factors.

Molecular Mechanism

It is known to undergo a Sonogashira coupling reaction, which could potentially influence its interactions with biomolecules

Preparation Methods

The synthesis of tert-Butyl 5-bromoindoline-1-carboxylate typically involves the reaction of 5-bromoindoline with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature for a few hours . The mixture is then diluted with water and extracted to obtain the desired product.

Reaction Scheme: [ \text{5-Bromoindoline} + \text{(Boc)2O} \rightarrow \text{this compound} ]

Chemical Reactions Analysis

tert-Butyl 5-bromoindoline-1-carboxylate undergoes various chemical reactions, including:

Example Reaction: [ \text{this compound} + \text{N,N-diisopropylprop-2-ynylamine} \xrightarrow{\text{Pd catalyst}} \text{Propargylic diisopropylamine} ]

Scientific Research Applications

tert-Butyl 5-bromoindoline-1-carboxylate is used in various scientific research applications:

Comparison with Similar Compounds

tert-Butyl 5-bromoindoline-1-carboxylate can be compared with other indoline derivatives, such as:

    tert-Butyl 5-bromoindole-1-carboxylate: Similar structure but with an indole ring instead of indoline.

    tert-Butyl 6-bromoindoline-1-carboxylate: Bromine atom at the 6-position instead of the 5-position.

    tert-Butyl 5-fluoroindoline-1-carboxylate: Fluorine atom instead of bromine at the 5-position.

These compounds share similar reactivity patterns but differ in their electronic and steric properties, which can influence their applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCVSZYBRMGQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619065
Record name tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261732-38-1
Record name tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261732-38-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4 g (20 mmol) 5-bromo-indoline in 50 ml CH2Cl2 were treated with 4.4 g (20 MMOL) di.-tert.-butyldicarbonate at RT over night. The reaction mixture was concentrated in vacuo and triturated with hexane to yield 5.3 g (89%) 5-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester as colorless solid, MS: 297 (M, 1Br).
Quantity
4 g
Type
reactant
Reaction Step One
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50 mL
Type
solvent
Reaction Step One
Name
tert.-butyldicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Bromoindoline (3.96 g, 20 mmol), di-t-butylcarbonate (4.37 g, 20 mmol), 4-dimethylaminopyridine (2.69 g, 22 mmol) and CH3CN (50 mL) were mixed and stirred at room temperature for 16 h. The reaction mixture was diluted with EtOAc (300 mL) and the organic solution was washed successively with water (50 mL), a 1 N HCl solution (50 mL), a saturated NaHCO3 solution (2×50 mL) and brine (25 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford a solid. Trituration with hexane and drying in vacuo provided a white solid (2.26 g, 38% yield): 1H NMR (DMSO-d6, 300 MHz): 7.36 (s, 1H), 7.29 (d, 2H, J=7), 3.86 (t, 2H, J=7), 3.04 (t, 2H, J=7), 1.48 (s, 9H).
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
4.37 g
Type
reactant
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Quantity
50 mL
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reactant
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2.69 g
Type
catalyst
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Quantity
300 mL
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Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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